molecular formula C14H12N6O2S B7551494 N-(4-acetyl-1,3-thiazol-2-yl)-2-[4-(tetrazol-1-yl)phenyl]acetamide

N-(4-acetyl-1,3-thiazol-2-yl)-2-[4-(tetrazol-1-yl)phenyl]acetamide

Cat. No. B7551494
M. Wt: 328.35 g/mol
InChI Key: JKWDLDJHVLCUSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetyl-1,3-thiazol-2-yl)-2-[4-(tetrazol-1-yl)phenyl]acetamide, also known as ATTA, is a novel compound that has gained significant attention in recent years due to its potential as a therapeutic agent. ATTA is a synthetic compound that belongs to the class of thiazole derivatives and has been extensively studied for its pharmacological properties.

Mechanism of Action

The mechanism of action of N-(4-acetyl-1,3-thiazol-2-yl)-2-[4-(tetrazol-1-yl)phenyl]acetamide is not fully understood, but it is believed to act through multiple pathways. It has been found to inhibit the expression of pro-inflammatory cytokines and to scavenge free radicals, which contributes to its anti-inflammatory and antioxidant properties. Additionally, it has been found to induce apoptosis in cancer cells through the activation of caspase-3 and -9.
Biochemical and Physiological Effects
N-(4-acetyl-1,3-thiazol-2-yl)-2-[4-(tetrazol-1-yl)phenyl]acetamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes, which contributes to its antioxidant properties. Additionally, it has been found to inhibit the activity of cyclooxygenase-2 and to reduce the production of pro-inflammatory cytokines, which contributes to its anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

N-(4-acetyl-1,3-thiazol-2-yl)-2-[4-(tetrazol-1-yl)phenyl]acetamide has a number of advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for research purposes. Additionally, it has been found to exhibit a wide range of pharmacological activities, which makes it useful for studying a variety of biological processes. However, there are also some limitations to using N-(4-acetyl-1,3-thiazol-2-yl)-2-[4-(tetrazol-1-yl)phenyl]acetamide in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are many potential future directions for research on N-(4-acetyl-1,3-thiazol-2-yl)-2-[4-(tetrazol-1-yl)phenyl]acetamide. One area of research could focus on the development of new synthetic methods for producing N-(4-acetyl-1,3-thiazol-2-yl)-2-[4-(tetrazol-1-yl)phenyl]acetamide, which could lead to more efficient and cost-effective production of the compound. Additionally, further studies could be conducted to better understand the mechanisms of action of N-(4-acetyl-1,3-thiazol-2-yl)-2-[4-(tetrazol-1-yl)phenyl]acetamide, which could lead to the development of new therapeutic applications. Finally, studies could be conducted to investigate the potential toxicological effects of N-(4-acetyl-1,3-thiazol-2-yl)-2-[4-(tetrazol-1-yl)phenyl]acetamide, which would be important for determining its safety for use in humans.

Synthesis Methods

N-(4-acetyl-1,3-thiazol-2-yl)-2-[4-(tetrazol-1-yl)phenyl]acetamide can be synthesized using a multi-step process that involves the reaction of 4-aminoacetophenone with thiosemicarbazide to form 4-acetylthiosemicarbazide. This compound is then reacted with 2-bromoacetophenone to form the intermediate product, which is further reacted with sodium azide to form the final product, N-(4-acetyl-1,3-thiazol-2-yl)-2-[4-(tetrazol-1-yl)phenyl]acetamide.

Scientific Research Applications

N-(4-acetyl-1,3-thiazol-2-yl)-2-[4-(tetrazol-1-yl)phenyl]acetamide has been studied for its potential as a therapeutic agent in various scientific research applications. It has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. Additionally, N-(4-acetyl-1,3-thiazol-2-yl)-2-[4-(tetrazol-1-yl)phenyl]acetamide has been studied for its potential use in cancer therapy, as it has been found to induce apoptosis in cancer cells.

properties

IUPAC Name

N-(4-acetyl-1,3-thiazol-2-yl)-2-[4-(tetrazol-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O2S/c1-9(21)12-7-23-14(16-12)17-13(22)6-10-2-4-11(5-3-10)20-8-15-18-19-20/h2-5,7-8H,6H2,1H3,(H,16,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWDLDJHVLCUSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CSC(=N1)NC(=O)CC2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.